![molecular formula C20H22N2O4S B5501781 4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

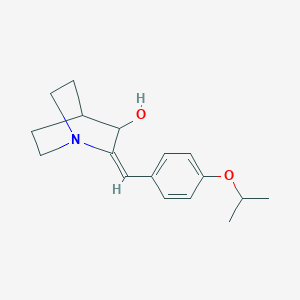

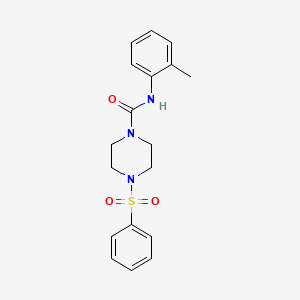

The synthesis of compounds related to "4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid" has been extensively studied. For instance, microwave-mediated reactions of 4-aryl-4-oxobutanoic acids with benzylamines have produced various compounds, showcasing the adaptability of similar chemical structures in synthesis processes (Rao et al., 2007). Moreover, the use of novel synthesis methods involving copper catalyzed cross-coupling reactions has led to the creation of new surfactants indicating the versatility of these compounds in synthesis (Chen et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic methods, including FT-IR and NMR, and confirmed by X-ray diffraction studies. For example, studies have detailed the molecular structure and first order hyperpolarizability, providing insights into the compound's electronic and optical properties (Raju et al., 2015).

Chemical Reactions and Properties

Research has explored the chemical reactions of related compounds, such as their interaction with secondary amines leading to the formation of 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides, showcasing the reactivity of these molecules (Vasileva et al., 2018).

Physical Properties Analysis

The physical properties of compounds within this class have been studied, including their crystalline structure and thermal stability. Such studies help in understanding the conditions under which these compounds are stable and how they might be manipulated in various applications (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, have been a focus of research. Investigations into the transformations of methyl 2-benzoylamino-2-oxobutanoate, for instance, highlight the compound's potential for further chemical modification and application in synthesizing more complex molecules (Stanovnik et al., 2003).

Applications De Recherche Scientifique

Unsymmetrical Monoamide-Monoacyl Tartaric Acid Derivatives

The compound "(2R,3R)-3-O-Benzoyl-N-benzyltartramide," which shares a similar structural complexity, exemplifies the structural characterization of unsymmetrical monoamide-monoacyl tartaric acid derivatives. This compound illustrates the staggered conformation around the tartramide bond, stabilized by intramolecular hydrogen bonding and forming double-layer structures in the crystal. Such structural insights are crucial for understanding the reactivity and potential applications of similar compounds in organic synthesis and material science (I. Madura et al., 2012).

Building Blocks for Peptidomimetics

Research on "4-Amino-3-(aminomethyl)benzoic acid (AmAbz)" demonstrates the potential of structurally complex amino acids as building blocks for peptidomimetics and combinatorial chemistry. The selective protection and reactivity of its functional groups enable its use in the synthesis of branched pseudopeptides, illustrating how similar compounds could serve as versatile intermediates in the development of novel therapeutic agents (R. Pascal et al., 2000).

Novel Amino Acid Derivatives for Peptide Modification

The synthesis of "a novel amino acid derivative 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid" highlights the application of amino acid derivatives in peptide modification and live cell labeling. This compound's stability and biological activity potential underscore the relevance of similar derivatives in bioorthogonal labeling and the synthesis of bioactive peptides, offering tools for biomedical research and drug development (Zhongqiu Ni et al., 2015).

Allosteric Modifiers of Hemoglobin

Research into 2-(aryloxy)-2-methylpropionic acids, structurally related to allosteric modifiers of hemoglobin, illustrates the therapeutic potential of such compounds in treating conditions requiring modulation of oxygen affinity. These studies contribute to our understanding of structure-activity relationships and the design of novel therapeutics for ischemia, stroke, and other conditions related to oxygen supply (R. Randad et al., 1991).

Anti-Diabetic Agents

Investigations into "4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid," a succinamic acid derivative with insulinotropic properties, highlight its potential as an anti-diabetic agent. Studies on its effects on plasma glucose, serum insulin, and lipid profiles in diabetic models provide insights into novel therapeutic approaches for managing type-2 diabetes mellitus (Nikhil Khurana et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-16(10-11-17(24)25)22-20-18(14-8-4-5-9-15(14)27-20)19(26)21-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,21,26)(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKVTBUKTIQOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC(=O)O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(Benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B5501707.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5501720.png)

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide](/img/structure/B5501731.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5501736.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![N-[1-(5-chloro-8-hydroxy-7-quinolinyl)-3-phenyl-2-propen-1-yl]-2-phenoxyacetamide](/img/structure/B5501764.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)